3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its related compounds involves multiple steps, including the use of 1,3-dioxolane derivatives. For example, the photocrosslinking of polymethoxymethylstyrene and copolymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene highlights the role of 1,3-dioxolane structures in the synthesis of complex molecules. These methods demonstrate the versatility of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate derivatives in chemical synthesis and materials science (Fukuda & Nakashima, 1983).

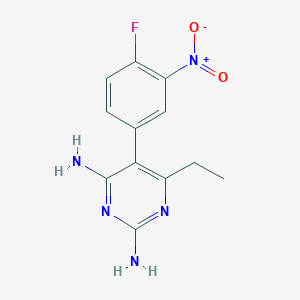

Molecular Structure Analysis

The molecular structure of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its derivatives can be elucidated through techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the compound's conformation and intramolecular interactions, as seen in studies of related molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate participates in a variety of chemical reactions, including photocrosslinking and interactions with UV light, which alters its chemical structure and properties. Such reactions are crucial for applications in polymer chemistry and materials science (Fukuda & Nakashima, 1983).

Physical Properties Analysis

The physical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, including its solubility and photoreactivity, are significant for its application in materials science. These properties are often studied through solubility measurements and spectroscopic analysis, providing insights into the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, such as its reactivity towards different reagents and under different conditions, are central to its applications in organic synthesis and polymer chemistry. Studies on its photocrosslinking behavior and interactions with UV light offer valuable information about its chemical stability and potential uses (Fukuda & Nakashima, 1983).

科学研究应用

聚合物中的光交联

3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯及其类似化合物已被用于研究聚合物中的光交联。福久田和中岛(1983 年)探讨了含有(2,2-二取代-1,3-二氧戊环-4-基)甲氧基甲基苯乙烯的聚合物的交联行为,这与 3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯有关。他们发现这些化合物由于存在 1,3-二氧戊环结构和苄基甲醚结构,很容易通过紫外线辐射交联 (福久田和中岛,1983)。

家蚕幼虫的拮抗剂

该化合物及其衍生物还因其在家蚕幼虫中的抗幼激素活性而受到研究。例如,古田等人(2010 年)合成了衍生物并评估了它们的生物活性,发现某些幼虫中具有显着的早熟变态诱导活性,这是一个涉及血淋巴中幼激素减少的过程 (古田等人,2010)。

环化和二氧戊环鎓离子

艾伦等人(1990 年)研究了结构上类似于 3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯的 1-乙炔基苯甲酸酯的反应。他们观察到环化形成 2-羟基-1,3-二氧戊环烯,证实了有机合成中的一条重要途径 (艾伦等人,1990)。

抗菌活性和分子对接

相关化合物 4-((2-羟基-3-甲氧基苄基)氨基)苯甲酸乙酯由沙基尔等人(2020 年)合成并评估了其抗菌性能。这项研究强调了 3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯衍生物在抗菌应用中的潜力 (沙基尔等人,2020)。

自由基反应中的自由基稳定性

邦加德纳和伯吉斯(2000 年)研究了 3,3-二氟-2-甲基丙烯酸乙酯,这是一种与 3-((1,3-二氧戊环-2-基)甲氧基)苯甲酸乙酯相关的化合物,重点关注其在自由基条件下的行为。他们的研究结果有助于理解自由基稳定性,这在化学合成中至关重要 (邦加德纳和伯吉斯,2000)。

属性

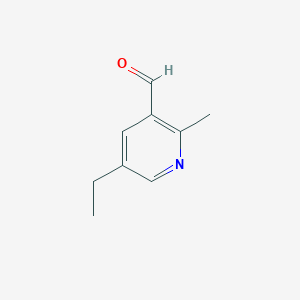

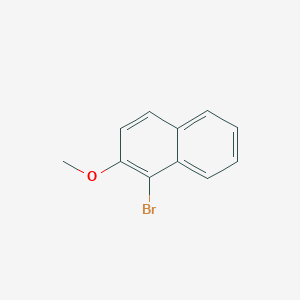

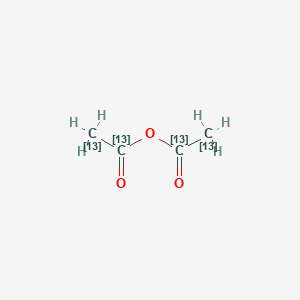

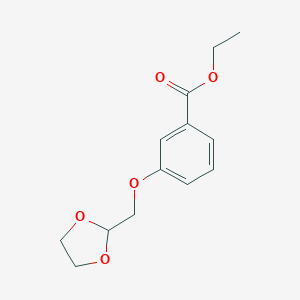

IUPAC Name |

ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHWYZQAUTDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592244 | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate | |

CAS RN |

850348-88-8 | |

| Record name | Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850348-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。